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molecular formula C16H30FeO4 B8699494 Iron(II) isooctanoate CAS No. 93920-15-1

Iron(II) isooctanoate

Cat. No. B8699494
M. Wt: 342.25 g/mol
InChI Key: WUQVMHPQRIQJMG-UHFFFAOYSA-L
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Patent
US04337208

Procedure details

A mixture of 46 grams (0.806 mole) of powdered iron (97.8% Fe) (100% through a 100 mesh screen), 292 grams (2.014 moles) of isooctanoic acid (acid number, 387), a catalyst solution prepared by dissolving 10 grams of ammonium fluoride and 5 grams of ammonium formate in 25 grams of water, and 170 grams of mineral spirits was sparged with air at the rate of 30 liters per hour until the exotherm had subsided. Sparging with air was continued while the reaction mixture was heated at 95° C. for 5 hours. It was then heated to 135° C. under vacuum to remove water from it, filtered, and diluted with mineral spirits. There was obtained a solution of iron isooctanoate in mineral spirits that contained 9.0% of iron.
Name
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
292 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
mineral spirits
Quantity
170 g
Type
reactant
Reaction Step Two
Name
Quantity
25 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Fe:1].[C:2]([OH:11])(=[O:10])[CH2:3][CH2:4][CH2:5][CH2:6][CH:7]([CH3:9])[CH3:8].[F-].[NH4+].C([O-])=O.[NH4+]>O>[C:2]([O-:11])(=[O:10])[CH2:3][CH2:4][CH2:5][CH2:6][CH:7]([CH3:9])[CH3:8].[Fe+2:1].[C:2]([O-:11])(=[O:10])[CH2:3][CH2:4][CH2:5][CH2:6][CH:7]([CH3:9])[CH3:8] |f:2.3,4.5,7.8.9|

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
[Fe]
Name
Quantity
292 g
Type
reactant
Smiles
C(CCCCC(C)C)(=O)O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[F-].[NH4+]
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
mineral spirits
Quantity
170 g
Type
reactant
Smiles
Name
Quantity
25 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a catalyst solution prepared
CUSTOM
Type
CUSTOM
Details
was sparged with air at the rate of 30 liters per hour until the exotherm
CUSTOM
Type
CUSTOM
Details
Sparging with air
TEMPERATURE
Type
TEMPERATURE
Details
It was then heated to 135° C. under vacuum
CUSTOM
Type
CUSTOM
Details
to remove water from it
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
diluted with mineral spirits

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC(C)C)(=O)[O-].[Fe+2].C(CCCCC(C)C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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